Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Overview
Description
Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a chemical compound with the molecular formula C15H12F3NO3 . It has a molecular weight of 311.26 . The compound is solid in physical form .
Synthesis Analysis
Trifluoromethylpyridines (TFMPs), which include Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate, are synthesized using various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is 1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a solid compound . It has a molecular weight of 311.26 .Scientific Research Applications
Neuroprotective Applications
This compound has been studied for its potential neuroprotective effects. Research suggests that derivatives of this chemical structure may have applications in protecting neuronal cells against various types of neurological damage .
Antibacterial Activities
The antibacterial properties of compounds related to Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate have been explored. These studies aim to develop new antibacterial agents that can be used to treat infections caused by resistant bacteria .
CGRP Receptor Antagonism
In the context of migraine research, this compound has been identified as a CGRP (calcitonin gene-related peptide) receptor antagonist. This application is significant in the development of migraine treatments, as CGRP is a key neurotransmitter involved in the pathophysiology of migraines .
Organic Synthesis
Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is used in organic synthesis as a reagent. Its unique chemical structure makes it suitable for creating various organic compounds, which can have further applications in different fields of chemistry .
Material Science
The trifluoromethyl group present in this compound is of particular interest in material science. It can impart certain desirable properties to materials, such as increased stability and resistance to degradation .
Pharmaceutical Research
Due to its structural characteristics, this compound is also used in pharmaceutical research. It can serve as a precursor or an intermediate in the synthesis of various drugs .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, helping to identify and quantify other substances .
Environmental Science
Lastly, the compound’s role in environmental science is being explored, particularly in the study of environmental pollutants and their breakdown products. Its chemical properties may help in understanding the behavior of similar compounds in the environment .
Mechanism of Action
Safety and Hazards
The safety information for Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
properties
IUPAC Name |
ethyl 4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-6-8-11(9-7-10)22-13-5-3-4-12(19-13)15(16,17)18/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKQANDCICSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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